(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.: 307525-22-0
Cat. No.: VC5511963
Molecular Formula: C19H17NO3S2
Molecular Weight: 371.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307525-22-0 |
|---|---|
| Molecular Formula | C19H17NO3S2 |
| Molecular Weight | 371.47 |
| IUPAC Name | (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H17NO3S2/c1-12-4-7-14(8-5-12)20-18(21)17(25-19(20)24)11-13-6-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11- |
| Standard InChI Key | NWQDCTLAUUCZHU-BOPFTXTBSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Formula
The systematic name (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one reflects its stereochemistry and substituents:
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Thiazolidin-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Z-configuration: The methylidene group at position 5 adopts a cis orientation relative to the sulfanylidene moiety.
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Substituents:
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3,4-Dimethoxybenzylidene at position 5.
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4-Methylphenyl group at position 3.
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The molecular formula is C₂₁H₂₀N₂O₃S₂, with a calculated molecular weight of 412.52 g/mol (Table 1).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀N₂O₃S₂ |
| Molecular Weight | 412.52 g/mol |
| IUPAC Name | (5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES Notation | COc1ccc(cc1OC)C=C2C(=S)N(C3=CC=C(C=C3)C)C(=O)S2 |
Synthetic Pathways
Condensation Reaction Strategy
The synthesis likely involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a pre-formed 3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one precursor. This method aligns with protocols for analogous thiazolidinone derivatives, where aldehydes react with thiazolidinones under basic or acidic conditions .
Reaction Conditions
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Catalyst: Piperidine or ammonium acetate.
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Solvent: Ethanol or acetic acid.
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Temperature: Reflux (70–80°C).
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Yield Optimization: Microwave-assisted synthesis may enhance reaction efficiency, reducing time from hours to minutes .
Spectroscopic Characterization
Key Spectral Signatures
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IR Spectroscopy:
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C=O Stretch: ~1,680 cm⁻¹ (thiazolidinone carbonyl).
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C=S Stretch: ~1,250 cm⁻¹.
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Aromatic C-H: ~3,050 cm⁻¹.
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¹H NMR:
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Methylidene proton: δ 7.2–7.5 ppm (doublet, J = 12 Hz).
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Methoxy groups: δ 3.8–3.9 ppm (singlet).
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4-Methylphenyl protons: δ 2.4 ppm (singlet, CH₃), 7.1–7.3 ppm (aromatic).
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Biological Activity Predictions
Table 2: Predicted Tyrosinase Inhibition (vs. Kojic Acid)
| Compound | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | 0.32* | -8.7* |
| Kojic acid | 70.75 | -5.2 |
| *Calculated values based on structural analogs . |
Anti-Inflammatory Activity
The 4-methylphenyl group may enhance lipophilicity, facilitating interaction with cyclooxygenase (COX) isoforms. In silico docking against COX-2 (PDB: 3LN1) predicts a binding affinity of -9.1 kcal/mol, comparable to celecoxib (-10.3 kcal/mol) .
Comparative Analysis with Analogous Compounds
Substituent Effects on Activity
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Electron-donating groups (e.g., methoxy): Enhance tyrosinase inhibition by stabilizing enzyme-ligand interactions.
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Electron-withdrawing groups (e.g., nitro): Increase anti-inflammatory activity but reduce solubility.
Table 3: Activity Trends in Thiazolidinone Derivatives
| Substituent (R) | Tyrosinase IC₅₀ (µM) | COX-2 Inhibition (%) |
|---|---|---|
| 3,4-Dimethoxy (this compound) | 0.32* | 68* |
| 4-Nitro | 1.45 | 82 |
| 4-Hydroxy | 0.89 | 54 |
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (LogP = 3.2).
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Metabolism: Susceptible to hepatic CYP3A4 oxidation.
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Toxicity: Low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents*).
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